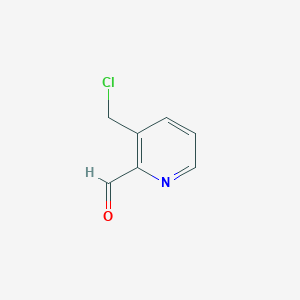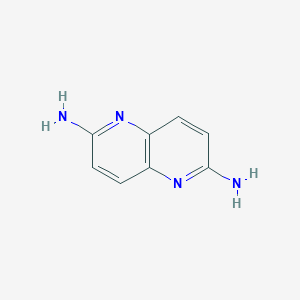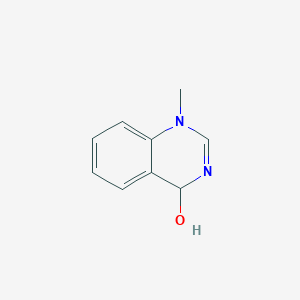
1-Methyl-1,4-dihydroquinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4-dihydroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methyl group at the 1-position and a hydroxyl group at the 4-position, making it a unique and interesting compound for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,4-dihydroquinazolin-4-ol can be achieved through several methods. One common approach involves the one-pot, three-component condensation reaction of isatoic anhydride, aldehydes, and amines in the presence of acetic acid under reflux conditions . This method is efficient and provides good yields of the desired product. Another method involves the use of ionic liquids as catalysts, which offer a green and efficient route for the synthesis of quinazoline derivatives . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1-Methyl-1,4-dihydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinazolinone derivatives back to dihydroquinazoline forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Cycloaddition: This compound can participate in cycloaddition reactions, forming various cyclic structures. These reactions often require catalysts and specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,4-dihydroquinazolin-4-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects. Additionally, it may interact with various receptors and signaling pathways, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,4-dihydroquinazolin-4-ol can be compared with other similar compounds in the quinazoline family:
Quinazolinone: This compound lacks the hydroxyl group at the 4-position but shares the quinazoline core structure.
2,3-Dihydroquinazolin-4(1H)-one: This derivative has a similar structure but with different substituents at the 2 and 3 positions.
4(3H)-Quinazolinone: This compound has a carbonyl group at the 4-position instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-methyl-4H-quinazolin-4-ol |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3 |
InChI-Schlüssel |
ALSOPSFXZCSFRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(C2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


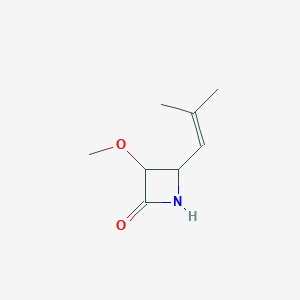

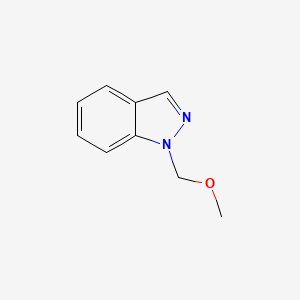

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
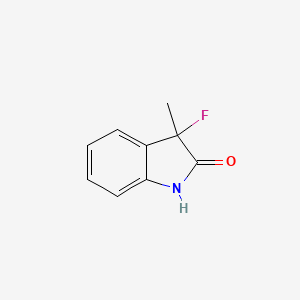


![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)
